Ammonium thioglycolate

Catalog No.
S600260
CAS No.
5421-46-5
M.F
C2H7NO2S
M. Wt
109.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium thioglycolate

CAS Number

5421-46-5

Product Name

Ammonium thioglycolate

IUPAC Name

azane;2-sulfanylacetic acid

Molecular Formula

C2H7NO2S

Molecular Weight

109.15 g/mol

InChI

InChI=1S/C2H4O2S.H3N/c3-2(4)1-5;/h5H,1H2,(H,3,4);1H3

InChI Key

ZZTCCAPMZLDHFM-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])S.[NH4+]

Solubility

Miscible (NTP, 1992)

Synonyms

2-mercaptoacetate, 2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3), 2-mercaptoacetate, calcium salt (1:1), 2-mercaptoacetate, calcium salt (2:1), 2-mercaptoacetate, calcium salt (2:1) salt, trihydrate, 2-mercaptoacetate, monoammonium salt, 2-mercaptoacetate, monopotassium salt, 2-mercaptoacetate, monosodium salt, 2-thioglycolic acid, ammonium thioglycolate, calcium thioglycolate, mercaptoacetic acid, sodium thioglycolate, sodium thioglycollate, thioglycolic acid

Canonical SMILES

C(C(=O)O)S.N

Protein Studies and Analysis

Ammonium thioglycolate acts as a reducing agent, meaning it can break disulfide bonds within protein structures. This property makes it valuable for:

  • Protein unfolding and denaturation: Researchers can use ammonium thioglycolate to unfold proteins, allowing further analysis of their structure and function. [Source: National Center for Biotechnology Information, ]
  • Disulfide bond mapping: By selectively cleaving disulfide bonds, researchers can identify their location within protein structures, providing insights into their folding and function. [Source: National Center for Biotechnology Information, ]

Chemical Synthesis

Ammonium thioglycolate's reducing ability also makes it useful in various synthetic reactions, such as:

  • Preparation of thiol-containing compounds: Thiols, also known as mercaptans, are a class of organic compounds containing a sulfhydryl group (-SH). Ammonium thioglycolate can be used to convert other functional groups into thiols. [Source: American Chemical Society, ]
  • Reduction of organic compounds: It can reduce various organic compounds containing specific functional groups, such as aldehydes and ketones, to their corresponding alcohols. [Source: Royal Society of Chemistry, ]

Cell Culture and Biology

The reducing properties of ammonium thioglycolate find applications in cell culture and biology as well:

  • Isolation of primary cells: It can be used to detach adherent cells from culture dishes, facilitating their isolation and further experimentation. [Source: National Institutes of Health, ]
  • Studying cell-cell interactions: By disrupting disulfide bonds in cell surface proteins, ammonium thioglycolate can be used to investigate the role of these interactions in cell adhesion and communication. [Source: National Center for Biotechnology Information, ]

Ammonium thioglycolate, also known as perm salt, is a chemical compound with the formula HSCH₂CO₂NH₄. It is the ammonium salt of thioglycolic acid and is primarily used in the hair care industry for perming treatments. The compound is recognized for its ability to break disulfide bonds in keratin, allowing hair to be reshaped into curls or waves during the perming process. Ammonium thioglycolate exists in equilibrium with thioglycolic acid and ammonia in solution, making it an effective reducing agent in cosmetic applications .

In hair perming, ATG's thiol group acts as a nucleophile, attacking the disulfide bonds within the keratin protein. This cleavage weakens the hair's structure, allowing it to be reshaped. The reformed disulfide bonds during neutralization lock the hair in its new form [].

  • Skin and Eye Irritation: ATG can cause skin and eye irritation upon contact.
  • Respiratory Irritation: Inhalation of ATG vapors may irritate the respiratory tract.
  • Allergic Reactions: Some individuals may develop allergic reactions to ATG.
  • Environmental Impact: Improper disposal of ATG-containing products can harm aquatic life.

Ammonium thioglycolate functions as a reducing agent, capable of cleaving disulfide bonds in proteins. The reaction can be summarized as follows:

Keratin S S Keratin+2HSCH2CO2NH42HS Keratin+HO2CH2CS SCH2CO2H+2NH3\text{Keratin S S Keratin}+2\text{HSCH}_2\text{CO}_2\text{NH}_4\rightarrow 2\text{HS Keratin}+\text{HO}_2\text{CH}_2\text{CS SCH}_2\text{CO}_2\text{H}+2\text{NH}_3

In this reaction, the thiol group from ammonium thioglycolate replaces one sulfur atom in the disulfide bond, resulting in the formation of new thiol groups and a rearrangement of keratin structures . This property makes it vital for hair perming, where it allows the hair to adopt new shapes.

The synthesis of ammonium thioglycolate can be achieved through several methods:

  • Neutralization Reaction: Thioglycolic acid is reacted with ammonia or ammonium hydroxide at elevated temperatures (25° to 100°C) and a pH between 6.5 and 9.0. This method ensures the conversion of thioglycolic acid into its ammonium salt while minimizing odors associated with impurities .
  • Direct Reaction: Another approach involves directly reacting thioglycolic acid with ammonium carbonate or bicarbonate under controlled conditions to form ammonium thioglycolate .
  • Purification Techniques: To obtain pure ammonium thioglycolate, techniques such as distillation or crystallization may be employed after initial synthesis to remove any residual contaminants or by-products.

Ammonium thioglycolate is widely utilized in various applications:

  • Hair Perming: Its primary use is in permanent waving solutions, where it facilitates the restructuring of hair fibers.
  • Cosmetic Products: It is also found in depilatory creams and other hair treatment products due to its ability to break down protein structures.
  • Industrial Uses: Beyond cosmetics, it may have applications in textile processing and other industries requiring protein modification.

Research on ammonium thioglycolate has focused on its interactions with biological tissues and other chemicals:

  • Skin Sensitivity: Studies indicate that exposure can lead to dermatitis and other skin reactions, necessitating precautions during use .
  • Chemical Compatibility: Ammonium thioglycolate is reactive with strong oxidizers and bases, indicating that careful handling is required to avoid hazardous reactions .

Ammonium thioglycolate shares similarities with several other compounds within the thiol and thioglycolate family. Here are a few notable examples:

CompoundStructureUnique Features
Thioglycolic AcidHSCH₂COOHA weak acid used as a precursor for ammonium salts.
Butyl ThioglycolateC₄H₉OSUsed in similar applications but has different solubility properties.
Calcium ThioglycolateCa(SCH₂COO)₂Utilized in hair treatments but offers different ionic characteristics.
Ethanolamine ThioglycolateC₂H₇NO₂SProvides a different pH profile and reactivity compared to ammonium salts.
Sodium ThioglycolateNa(SCH₂COO)Used primarily for depilatory purposes; more soluble than ammonium variants.

Ammonium thioglycolate's unique balance between reactivity and stability makes it particularly effective for hair treatments compared to these similar compounds . Its ability to form stable solutions while maintaining efficacy as a reducing agent distinguishes it within the class of thiol compounds used in cosmetic applications.

Physical Description

Ammonium thioglycolate is a colorless to faint pink liquid with a repulsive, skunk-like odor. (NTP, 1992)
Liquid

Color/Form

Colorless to pale pink liquid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

109.01974964 g/mol

Monoisotopic Mass

109.01974964 g/mol

Heavy Atom Count

6

Density

Specific gravity: 1.205 @ 20 °C

LogP

log Kow = -2.85 /Estimated/

Odor

Repulsive odor
Strong skunk-like odo

UNII

6P9E788VZZ

Related CAS

68-11-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (48.98%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (95.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.5X10-6 mm Hg @ 25 °C /Estimated/

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

5421-46-5

Wikipedia

Ammonium_thioglycolate

Use Classification

Cosmetics -> Depilatory; Reducing

General Manufacturing Information

Plastic material and resin manufacturing
Acetic acid, 2-mercapto-, ammonium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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